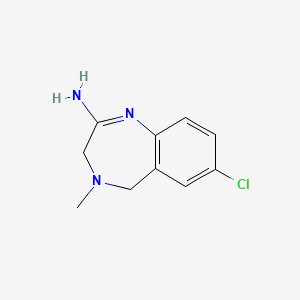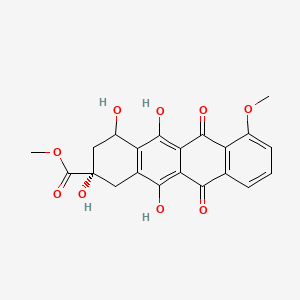
N-Boc-Val-Dil-Dap-Doe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-Val-Dil-Dap-Doe est un lieur clivable utilisé dans la synthèse des conjugués anticorps-médicaments (ADC). Ce composé joue un rôle crucial dans la délivrance ciblée d'agents cytotoxiques aux cellules cancéreuses, améliorant l'efficacité et la spécificité des traitements anticancéreux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
N-Boc-Val-Dil-Dap-Doe est synthétisé par une série de réactions chimiques impliquant la protection et la déprotection de groupes fonctionnels. La synthèse commence généralement par la protection du groupe amino de la valine en utilisant une protection tert-butoxycarbonyle (Boc). Ceci est suivi du couplage de la valine avec la dilysine et l'acide diaminopropionique, et enfin, de l'ajout du groupe doe. Les conditions de réaction impliquent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) dans des solvants anhydres tels que le diméthylformamide (DMF) .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement élevé et une pureté élevée, avec des mesures strictes de contrôle de la qualité pour assurer la cohérence et la reproductibilité. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions
N-Boc-Val-Dil-Dap-Doe subit diverses réactions chimiques, notamment :
Hydrolyse : Le groupe protecteur Boc peut être éliminé en milieu acide, donnant l'amine libre.
Réactions de couplage : Il peut être couplé avec d'autres molécules pour former des conjugués plus importants.
Clivage : Le lieur peut être clivé dans des conditions spécifiques, libérant le médicament attaché
Réactifs et conditions courants
Hydrolyse : L'acide trifluoroacétique (TFA) dans le dichlorométhane (DCM) est couramment utilisé pour éliminer le groupe Boc.
Couplage : DIC et HOBt dans le DMF sont utilisés pour les réactions de couplage peptidique.
Clivage : Le lieur est clivable en milieu acide ou enzymatique
Principaux produits
Amine libre : Obtenue après déprotection du Boc.
Conjugués : Formés par couplage avec d'autres molécules.
Médicament libéré : Obtenu après clivage du lieur
Applications De Recherche Scientifique
N-Boc-Val-Dil-Dap-Doe est largement utilisé en recherche scientifique, en particulier dans le développement des ADC. Ses applications comprennent :
Chimie : Utilisé dans la synthèse de molécules complexes et de peptides.
Biologie : Facilite l'étude des interactions protéines-protéines et des processus cellulaires.
Médecine : Améliore la délivrance ciblée des agents chimiothérapeutiques, améliorant les résultats du traitement du cancer.
Industrie : Utilisé dans la production de bioconjugués et d'autres composés spécialisés .
Mécanisme d'action
This compound fonctionne comme un lieur clivable dans les ADC. Il relie l'anticorps au médicament cytotoxique, en s'assurant que le médicament n'est libéré qu'une fois qu'il atteint les cellules cancéreuses cibles. Le clivage du lieur peut être déclenché par des conditions acides ou des enzymes spécifiques présentes dans le microenvironnement tumoral. Cette libération ciblée minimise l'impact sur les cellules saines et améliore l'efficacité thérapeutique du médicament .
Mécanisme D'action
N-Boc-Val-Dil-Dap-Doe functions as a cleavable linker in ADCs. It connects the antibody to the cytotoxic drug, ensuring that the drug is only released upon reaching the target cancer cells. The cleavage of the linker can be triggered by acidic conditions or specific enzymes present in the tumor microenvironment. This targeted release minimizes the impact on healthy cells and enhances the therapeutic efficacy of the drug .
Comparaison Avec Des Composés Similaires
Composés similaires
N-Boc-Val-Dil-Dap-Doe : Lieur clivable utilisé dans les ADC.
Analogues de this compound : Variantes avec différents groupes clivables ou lieurs.
Autres lieurs ADC : Incluent les lieurs non clivables, les lieurs clivables par l'acide, les lieurs clivables par les disulfures, les lieurs clivables par les protéases, les lieurs clivables par les glycosidases et les lieurs clivables par les phosphatases .
Unicité
This compound est unique en raison de ses propriétés de clivage spécifiques, qui permettent un contrôle précis de la libération du médicament attaché. Cela le rend particulièrement précieux dans le développement de thérapies anticancéreuses ciblées, où la minimisation des effets hors cible est cruciale .
Propriétés
Formule moléculaire |
C40H63N5O7S |
|---|---|
Poids moléculaire |
758.0 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H63N5O7S/c1-12-26(4)34(44(9)38(48)33(25(2)3)43-39(49)52-40(6,7)8)31(50-10)24-32(46)45-21-16-19-30(45)35(51-11)27(5)36(47)42-29(37-41-20-22-53-37)23-28-17-14-13-15-18-28/h13-15,17-18,20,22,25-27,29-31,33-35H,12,16,19,21,23-24H2,1-11H3,(H,42,47)(H,43,49)/t26-,27+,29-,30-,31+,33-,34-,35+/m0/s1 |
Clé InChI |
VHKMRSGIFYHXIF-RMCOTOGESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)





![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)


![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)



